An In-depth Technical Guide to the Chemical Structure of 6,8-Dimethoxyquinoline-7-carboxylic acid
An In-depth Technical Guide to the Chemical Structure of 6,8-Dimethoxyquinoline-7-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical structure of 6,8-dimethoxyquinoline-7-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Due to a scarcity of direct experimental data for this specific molecule, this guide leverages established principles of organic chemistry and spectroscopic analysis of closely related analogues to present a predictive but scientifically grounded overview. We will explore its core structural features, propose a viable synthetic pathway, and predict its characteristic spectroscopic signatures (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). This document aims to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel quinoline derivatives in drug discovery and development.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties. The strategic placement of substituents on the quinoline core allows for the fine-tuning of a molecule's physicochemical properties and biological activity. The subject of this guide, 6,8-dimethoxyquinoline-7-carboxylic acid, features two electron-donating methoxy groups and an electron-withdrawing carboxylic acid group, suggesting a unique electronic and conformational profile with potential for novel biological interactions. Notably, derivatives of 6,8-dimethoxyquinoline have shown significant anticancer activities, underscoring the potential of this particular substitution pattern.
Proposed Synthesis of 6,8-Dimethoxyquinoline-7-carboxylic acid
Proposed Synthetic Workflow: Doebner Reaction
The Doebner reaction involves the condensation of an aniline, an α,β-unsaturated carbonyl compound (formed in situ from an aldehyde and pyruvic acid), to yield a quinoline-4-carboxylic acid. For the synthesis of our target molecule, the key starting materials would be 2,4-dimethoxyaniline, formaldehyde (as the aldehyde component), and pyruvic acid.
Experimental Protocol: Proposed Doebner Synthesis
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,4-dimethoxyaniline (1.0 eq.) in a suitable solvent such as ethanol.
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Addition of Reagents: To this solution, add pyruvic acid (1.1 eq.) and formaldehyde (1.1 eq., typically as a 37% aqueous solution).
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Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product is expected to precipitate out of the solution. The solid can be collected by filtration, washed with cold ethanol, and then recrystallized from a suitable solvent system (e.g., ethanol/water) to afford the purified 6,8-dimethoxyquinoline-7-carboxylic acid.
Caption: Proposed Doebner reaction workflow for the synthesis of 6,8-dimethoxyquinoline-7-carboxylic acid.
Structural and Spectroscopic Analysis (Predicted)
The definitive confirmation of the chemical structure of 6,8-dimethoxyquinoline-7-carboxylic acid would rely on a combination of spectroscopic techniques. Based on the analysis of structurally similar compounds, we can predict the key features of its spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy (Predicted in DMSO-d₆, 400 MHz)
The proton NMR spectrum is expected to provide distinct signals for the aromatic protons, the methoxy groups, and the carboxylic acid proton.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Justification |
| H-2 | 8.8 - 9.0 | d | Located on the electron-deficient pyridine ring, adjacent to the nitrogen. |
| H-3 | 7.5 - 7.7 | d | Coupled to H-2. |
| H-4 | 8.0 - 8.2 | s | Singlet due to no adjacent protons. |
| H-5 | 7.2 - 7.4 | s | Aromatic proton on the benzene ring. |
| OCH₃ (C6) | 3.9 - 4.1 | s | Singlet for the methoxy group protons. |
| OCH₃ (C8) | 3.9 - 4.1 | s | Singlet for the methoxy group protons. |
| COOH | 12.0 - 13.0 | br s | Broad singlet characteristic of a carboxylic acid proton, exchangeable with D₂O. |
¹³C NMR Spectroscopy (Predicted in DMSO-d₆, 100 MHz)
The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) | Justification |
| C-2 | 150 - 152 | Aromatic carbon adjacent to nitrogen. |
| C-3 | 121 - 123 | Aromatic carbon. |
| C-4 | 135 - 137 | Aromatic carbon. |
| C-4a | 148 - 150 | Quaternary carbon at the ring junction. |
| C-5 | 105 - 107 | Aromatic carbon shielded by the methoxy group. |
| C-6 | 158 - 160 | Aromatic carbon attached to the methoxy group. |
| C-7 | 118 - 120 | Aromatic carbon bearing the carboxylic acid. |
| C-8 | 155 - 157 | Aromatic carbon attached to the methoxy group. |
| C-8a | 140 - 142 | Quaternary carbon at the ring junction. |
| OCH₃ (C6) | 55 - 57 | Methoxy carbon. |
| OCH₃ (C8) | 55 - 57 | Methoxy carbon. |
| COOH | 165 - 167 | Carboxylic acid carbonyl carbon.[2] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 6,8-dimethoxyquinoline-7-carboxylic acid is expected to show the following characteristic absorption bands.[3][4][5]
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic acid) | 2500-3300 | Broad |
| C-H (Aromatic) | 3000-3100 | Medium |
| C=O (Carboxylic acid) | 1680-1710 | Strong |
| C=C and C=N (Aromatic) | 1500-1600 | Medium-Strong |
| C-O (Aryl ether) | 1200-1275 (asymmetric) and 1000-1075 (symmetric) | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 6,8-dimethoxyquinoline-7-carboxylic acid (Molecular Formula: C₁₂H₁₁NO₄), the expected molecular weight is approximately 233.22 g/mol .
Predicted Fragmentation Pattern (Electron Ionization - EI)
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Molecular Ion (M⁺): A peak at m/z = 233.
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Loss of a methoxy group (-OCH₃): A fragment at m/z = 202.
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Loss of a methyl group (-CH₃): A fragment at m/z = 218.
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Loss of carbon monoxide (-CO): A fragment at m/z = 205.
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Loss of the carboxylic acid group (-COOH): A fragment at m/z = 188.
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Decarboxylation (-CO₂): A fragment at m/z = 189.[6]
Caption: Predicted major fragmentation pathways for 6,8-dimethoxyquinoline-7-carboxylic acid in Mass Spectrometry.
Potential Biological Significance and Future Directions
While direct biological activity data for 6,8-dimethoxyquinoline-7-carboxylic acid is not available, the known bioactivities of related compounds provide a strong rationale for its investigation.
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Anticancer Potential: Several 6,8-disubstituted quinoline derivatives have demonstrated significant anticancer activities.[7] The presence of the dimethoxy substitution pattern may confer cytotoxic or antiproliferative properties.
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Enzyme Inhibition: The quinoline-7-carboxylic acid moiety is found in compounds known to be metallo-β-lactamase inhibitors, suggesting a potential role in overcoming antibiotic resistance.[8]
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Kinase Inhibition: The broader class of quinoline derivatives has been extensively explored as kinase inhibitors in oncology.[9]
Future research should focus on the successful synthesis and purification of 6,8-dimethoxyquinoline-7-carboxylic acid, followed by comprehensive spectroscopic characterization to validate the predicted data presented in this guide. Subsequently, a thorough evaluation of its biological activities, particularly in the areas of oncology and infectious diseases, is warranted. Structure-activity relationship (SAR) studies, involving the synthesis of analogues with modified substituents, will be crucial in optimizing its potential as a therapeutic agent.
Conclusion
This technical guide has provided a detailed, albeit predictive, analysis of the chemical structure of 6,8-dimethoxyquinoline-7-carboxylic acid. By drawing upon established chemical principles and data from analogous compounds, we have proposed a viable synthetic route and a comprehensive set of expected spectroscopic data. This foundational information is intended to empower researchers to confidently embark on the synthesis and investigation of this promising, yet underexplored, quinoline derivative. The insights provided herein should accelerate its evaluation as a potential lead compound in drug discovery programs.
References
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